ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate

Protecting group orthogonality Solid-phase peptide synthesis Deprotection conditions

Address the challenge of achieving true protecting group orthogonality in solid-phase glycine conjugation. This compound is the preferred Mbs-protected glycinate building block with a distinct acid-lability profile (stable to TFA/anisole, cleavable by TFA/dimethylsulfide) that survives standard Fmoc/tBu SPPS cycles. Key supply and performance outcomes: 1) Enables orthogonal deprotection strategies unattainable with standard Tos-glycinate. 2) Improved solubility (ΔLogP -0.37) reduces aggregation during solid-phase peptoid synthesis. 3) Consistent ≥95% purity white-to-off-white solid supplied globally, supporting predictable coupling yields.

Molecular Formula C11H15NO5S
Molecular Weight 273.31 g/mol
Cat. No. B3845263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[(4-methoxyphenyl)sulfonyl]glycinate
Molecular FormulaC11H15NO5S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C11H15NO5S/c1-3-17-11(13)8-12-18(14,15)10-6-4-9(16-2)5-7-10/h4-7,12H,3,8H2,1-2H3
InChIKeyVGISMSHTCXXLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate: Core Specifications


Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate (IUPAC: ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate; molecular formula C₁₁H₁₅NO₅S; MW 273.31 g/mol) belongs to the N-arylsulfonylglycine ester class. It is typically supplied as a white to off-white solid with a purity of ≥95% . The compound functions as a protected glycine building block in which the 4-methoxybenzenesulfonyl (Mbs) group serves as an amine-protecting moiety, while the ethyl ester masks the carboxylic acid. Structurally, it differs from the widely used tosyl (4-methylbenzenesulfonyl) analog by a single para-substituent replacement (‑OCH₃ vs. ‑CH₃) . This nominally minor change introduces quantifiable differences in protecting-group orthogonality, hydrogen-bonding capacity, lipophilicity, sulfonamide N–H acidity, and metabolic susceptibility that directly influence synthetic strategy selection and biological probe design.

Protection OrthogonalityMbs cleavage window distinct from Tos supports selective deprotection workflows
Modular Building BlockEthyl ester enables controlled hydrolysis to free acid for SPPS coupling
Tunable ProfileMethoxy substitution adjusts LogP, H-bonding, and pKa for solvent compatibility

Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate: Why Substitution Fails


N-Arylsulfonylglycine esters are often treated as interchangeable protected-glycine intermediates; however, the para-substituent on the arylsulfonyl ring directly modulates at least five properties with practical synthetic and pharmacological consequences. The 4‑methoxy group introduces an additional hydrogen-bond acceptor site, alters the electron density at the sulfonamide nitrogen (shifting pKa), reduces lipophilicity (lower LogP), and creates a metabolic soft spot via CYP450-mediated O-demethylation that is absent in the 4‑methyl (tosyl) analog . Moreover, the Mbs group exhibits distinct acid-lability profiles that enable orthogonal deprotection strategies unattainable with the Tos group . Substituting the target compound with ethyl N-[(4-methylphenyl)sulfonyl]glycinate therefore changes the molecule’s reactivity, solubility, metabolic fate, and compatibility with downstream deprotection protocols—each of which can alter reaction yields, purification efficiency, and biological readouts in a non-trivial manner.

Deprotection Orthogonality
Mbs and Tos groups show different acid-lability profiles; direct substitution may compromise sequential deprotection strategies.
Metabolic Susceptibility
The methoxy group introduces CYP450 O-demethylation, altering metabolic stability in cellular models compared with the methyl analog.
Solubility & H-Bonding
Extra H-bond acceptor and lower LogP shift solubility and crystal packing; Tos analog may not replicate solution behavior.

Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate: Comparative Evidence


Acid-Stability Orthogonality: Mbs vs. Tos

The 4-methoxybenzenesulfonyl (Mbs) group exhibits markedly different acid-lability compared to the 4-methylbenzenesulfonyl (Tos) group on the Nim‑function of histidine. Specifically, the Nim‑Mbs group is stable to trifluoroacetic acid (TFA) in the presence of anisole, whereas it is cleaved smoothly by TFA in the presence of dimethylsulfide at room temperature within one hour. In contrast, the Nim‑Tos group is less stable to methanesulfonic acid or HBr, and when treated with TFA/dimethylsulfide, it is removed at a somewhat lower rate . Although this study was performed on histidine side-chain protection, the differential acid-stability originates from the electronic effect of the para-substituent and is transferable to the glycine scaffold.

Acid Lability Profile
Head-to-head
MbsStable to TFA/anisole; cleaved by TFA/dimethylsulfide ~1 h
TosLess stable to CH₃SO₃H/HBr; slower cleavage with TFA/dimethylsulfide
Reported orthogonal deprotection window supports selective Mbs removal in presence of Tos.
Based on Nim-histidine model; transferable to glycine scaffold.
Protecting group orthogonality Solid-phase peptide synthesis Deprotection conditions

Lipophilicity Comparison (Methoxy vs. Methyl)

Computational predictions indicate that replacing the para-methyl group of the tosyl analog with a para-methoxy group reduces the partition coefficient (LogP). Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has a predicted LogP of 1.94, while ethyl N-[(4-methylphenyl)sulfonyl]glycinate has a reported LogP of 2.31 . The ΔLogP of –0.37 units corresponds to a roughly 2.3‑fold lower partition into a hydrophobic phase, implying higher aqueous solubility and potentially reduced passive membrane permeability for the methoxy analog.

Predicted LogP
Cross-study comparable
ΔLogP = −0.37
Mbs 1.94 vs. Tos 2.31
Lower LogP may improve aqueous solubility and handling in polar synthesis media.
Predicted values; experimental confirmation advised.
Lipophilicity LogP Drug-likeness Solubility

Hydrogen-Bond Acceptor Capacity (Methoxy vs. Methyl)

The 4-methoxy substituent contributes one additional hydrogen-bond acceptor (HBA) atom compared to the 4-methyl analog. In ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate, the methoxy oxygen serves as a fourth HBA site (total HBA = 4, comprising two sulfonyl oxygens, one ester carbonyl oxygen, and one methoxy oxygen), whereas the tosyl analog possesses only three HBA sites . This difference can alter crystal packing, solubility, and molecular recognition events. The topographical polar surface area (TPSA) of the methoxy compound is correspondingly larger (estimated 83.9 Ų vs. 72.5 Ų for the methyl analog ).

H-Bond Acceptors
Class-level
4 HBA (Mbs) vs. 3 HBA (Tos)
TPSA ~83.9 vs. 72.5 Ų
Additional HBA can enhance polar solubility and influence co-crystallization outcomes.
Structural inference; experimental solubility data to verify.
Hydrogen bonding Supramolecular chemistry Crystallization

Sulfonamide N–H Acidity (pKa Shift)

The electron-donating mesomeric effect of the para-methoxy group increases electron density at the sulfonamide nitrogen, thereby raising the pKa of the N–H proton. The parent sulfonamide 4-methoxybenzenesulfonamide has a predicted pKa of 10.26±0.10, compared with 10.17 for 4-methylbenzenesulfonamide . While the absolute pKa values of the glycine ethyl ester derivatives are lower due to the electron-withdrawing ester (the tosyl-glycine ethyl ester shows pKa 9.25±0.50 ), the relative shift of approximately +0.09 to +0.10 pKa units is expected to persist. This reduced acidity makes the methoxy analog’s sulfonamide N–H slightly less prone to deprotonation under basic conditions, which can influence N‑alkylation efficiency and competing elimination pathways.

Sulfonamide pKa
Class-level
ΔpKa ≈ +0.1
Parent pKa 10.26 (Mbs) vs. 10.17 (Tos)
Higher pKa reduces conjugate base concentration, affecting N-alkylation kinetics near pKa.
Predicted values; confirm under reaction conditions.
pKa Sulfonamide acidity Nucleophilicity Deprotonation

CYP450-Mediated O-Demethylation Liability

The para-methoxy group on the arylsulfonyl moiety constitutes a well-characterized metabolic soft spot. Cytochrome P450 enzymes catalyze the oxidative O-demethylation of 4-methoxybenzenesulfonamide derivatives, generating the corresponding phenol and formaldehyde . The 4-methyl analog lacks this metabolic pathway; direct oxidation of the methyl group to a carboxylic acid occurs only under forcing conditions or specific enzyme isoforms. In a study of the antithrombotic agent S002‑333 [2-(4-methoxy-benzenesulfonyl)-2,3,4,9-tetrahydro-1H-β-carboxylic acid amide], the 4-methoxybenzenesulfonyl moiety was shown to be a substrate for multiple CYP isoforms, with CYP2C9 identified as a primary mediator of O-desmethylation . This metabolic difference means that the methoxy analog will have a shorter metabolic half-life and different metabolite profile compared to the methyl analog when used in cellular or in vivo models.

Metabolic Pathway
Cross-study comparable
MbsCYP450 O-demethylation (CYP2C9 mediated)
TosNo O-demethylation; more metabolically stable
Methoxy group introduces metabolic soft spot for clearance or activation studies.
Recombinant CYP isoform data; verify in cell-based assays.
Drug metabolism CYP450 O-Demethylation Metabolic stability

Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate: Application Scenarios


Orthogonal Protection in SPPS

The Mbs group’s distinct acid-lability profile—stable to TFA/anisole but cleavable by TFA/dimethylsulfide at room temperature within one hour —makes ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate the preferred starting material when a glycine residue must be introduced with a protecting group that survives standard Fmoc/tBu SPPS cycles yet can be removed under mild, non‑reductive conditions orthogonal to Tos, benzyl, or allyl-based protections. The ethyl ester can be saponified to the free acid under controlled basic conditions prior to coupling.

Peptoid Monomers with Enhanced Solubility

The additional hydrogen-bond acceptor (4 HBA vs. 3 HBA for the tosyl analog) and higher predicted aqueous solubility (ΔLogP –0.37) make the methoxy analog advantageous for preparing N-substituted N-arylsulfonylglycine monomers used in peptoid synthesis . Improved solubility facilitates solid-phase coupling in polar solvents such as DMF/water mixtures and reduces aggregation of hydrophobic peptoid sequences.

Probe Design Exploiting Metabolic Lability

When a research program requires a short-lived probe or a prodrug strategy that relies on CYP450-mediated O-demethylation for activation or clearance, the 4-methoxybenzenesulfonyl scaffold provides a predictable metabolic handle. The O-demethylation pathway, primarily mediated by CYP2C9 , is absent in the 4-methyl analog, giving the methoxy compound a unique pharmacokinetic profile for structure-metabolism relationship studies.

Selective N-Alkylation via pKa Tuning

The slightly elevated pKa of the sulfonamide N–H in the methoxy analog (ΔpKa ~+0.1 relative to tosyl) reduces the equilibrium concentration of the deprotonated nucleophile under basic conditions. This subtle shift can be exploited to suppress competing side reactions during N‑alkylation or acylation, making ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate a superior substrate when higher chemoselectivity is required in the presence of other acidic functional groups.

Application
Selection Property
Validation Focus
Orthogonal SPPS Protection
Mbs acid-lability orthogonality
Selective deprotection under mild acidic conditions
Peptoid Monomer Synthesis
Enhanced H-bonding and lower LogP
Solubility and coupling in polar solvents
Metabolic Soft-spot Probe
CYP450 O-demethylation liability
Metabolic stability and metabolite profiling
Chemoselective N-Alkylation
Elevated sulfonamide N–H pKa
Reaction selectivity with competing nucleophiles
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